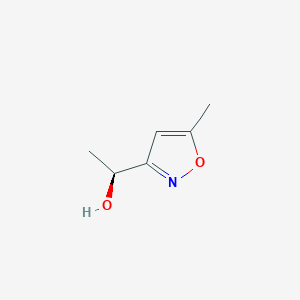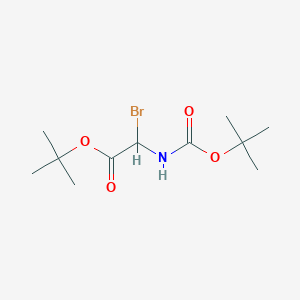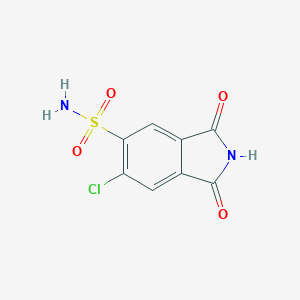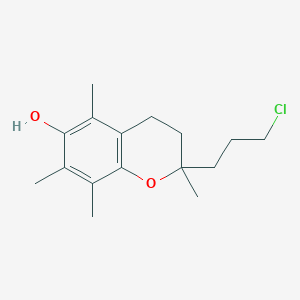
Aclarubicine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aclarubicin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Biochemical Pathways
The primary biochemical pathway affected by aclarubicin is the DNA replication pathway . By inhibiting topoisomerases, aclarubicin prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
It is known that aclarubicin has a high volume of distribution, indicating extensive uptake by tissues . This suggests that aclarubicin may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of aclarubicin’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, aclarubicin leads to the death of rapidly dividing cancer cells . Additionally, aclarubicin has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .
Action Environment
The action of aclarubicin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of aclarubicin. Certain drugs can increase the risk or severity of methemoglobinemia when combined with aclarubicin . Additionally, the efficacy of aclarubicin can be influenced by the specific type and stage of cancer being treated .
Analyse Biochimique
Biochemical Properties
Aclarubicin plays a significant role in biochemical reactions. It interacts with both types of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle . Aclarubicin suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis .
Cellular Effects
Aclarubicin has profound effects on various types of cells and cellular processes. It influences cell function by inducing the formation of free radicals, causing cell apoptosis, inhibiting angiogenesis, and exhibiting antimetastatic activity . It also inhibits the activity of chymotrypsin and the 20S proteasome .
Molecular Mechanism
The molecular mechanism of Aclarubicin’s action is complex. It exerts its effects at the molecular level primarily through the inhibition of topoisomerase II binding to DNA . Moreover, Aclarubicin interacts with topoisomerase I in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of Aclarubicin vary with different dosages in animal models. Preclinical studies on animal models have proven relatively low toxicity of Aclarubicin with maintained antitumor activity
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'aclarubicine est produite par un processus de fermentation impliquant la bactérie Streptomyces galilaeus . Le composé est extrait de la culture bactérienne et purifié à l'aide de techniques chromatographiques . La voie de synthèse implique la formation de la structure aglycone tétracyclique, suivie d'une glycosylation pour fixer les fractions glucidiques .
Méthodes de Production Industrielle : La production industrielle de l'this compound implique une fermentation à grande échelle de Streptomyces galilaeus, suivie de procédés d'extraction et de purification . Les conditions de fermentation, telles que la température, le pH et l'apport en nutriments, sont optimisées pour maximiser le rendement en this compound .
Analyse Des Réactions Chimiques
Types de Réactions : L'aclarubicine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et Conditions Communs :
Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Médecine : Cliniquement, l'this compound est utilisée dans le traitement de divers cancers, en particulier la leucémie aiguë myéloïde.
5. Mécanisme d'Action
L'this compound exerce ses effets par le biais de multiples mécanismes :
Inhibition des Topoisomérases : L'this compound inhibe à la fois la topoisomérase I et II, des enzymes essentielles à la réplication et à la transcription de l'ADN.
Génération d'Espèces Réactives de l'Oxygène : L'this compound induit la formation d'espèces réactives de l'oxygène, conduisant à des dommages oxydatifs dans les cellules cancéreuses.
Éviciton des Histones : L'this compound s'intercale dans l'ADN, provoquant l'éviciton des histones et la perturbation de la structure de la chromatine.
Inhibition de l'Angiogenèse : L'this compound inhibe la formation de nouveaux vaisseaux sanguins, limitant ainsi l'apport de nutriments aux tumeurs.
Comparaison Avec Des Composés Similaires
L'aclarubicine est comparée à d'autres composés anthracyclines tels que la doxorubicine, la daunorubicine et l'idarubicine . Bien que tous ces composés partagent une structure tétracyclique similaire, l'this compound est unique en ce qu'elle est capable d'induire l'éviciton des histones sans provoquer une cardiotoxicité significative . Ce qui en fait un candidat prometteur pour la thérapie contre le cancer avec moins d'effets secondaires .
Composés Similaires :
Doxorubicine : Connue pour son activité anticancéreuse à large spectre mais associée à une cardiotoxicité.
Daunorubicine : Principalement utilisée dans le traitement de la leucémie mais présente également des effets cardiotoxiques.
Idarubicine : Un dérivé de la daunorubicine avec une efficacité améliorée et une cardiotoxicité réduite.
Les propriétés uniques de l'this compound et ses divers mécanismes d'action en font un composé précieux dans le domaine de la recherche et de la thérapie contre le cancer.
Propriétés
Numéro CAS |
57576-44-0 |
|---|---|
Formule moléculaire |
C42H53NO15 |
Poids moléculaire |
811.9 g/mol |
Nom IUPAC |
methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1 |
Clé InChI |
USZYSDMBJDPRIF-OCYVOSCVSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES isomérique |
CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
| 57576-44-0 | |
Pictogrammes |
Acute Toxic |
Synonymes |
(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


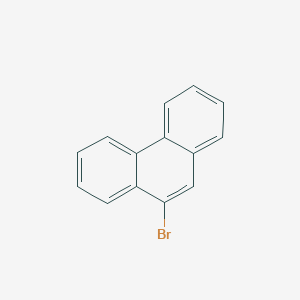
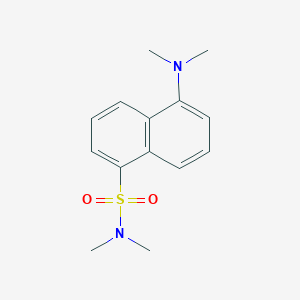
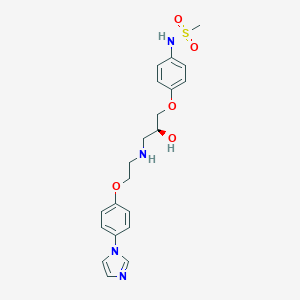
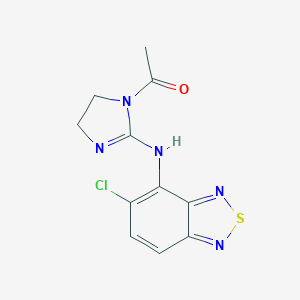
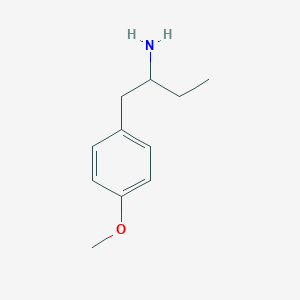
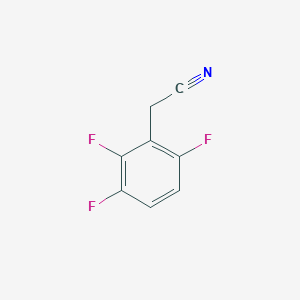
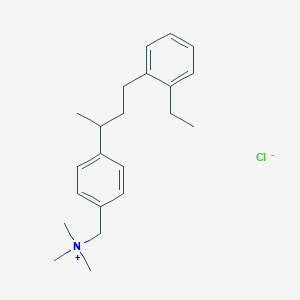
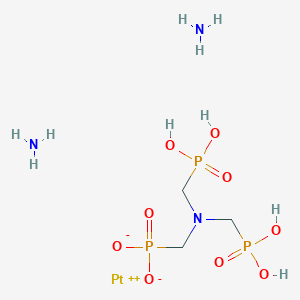
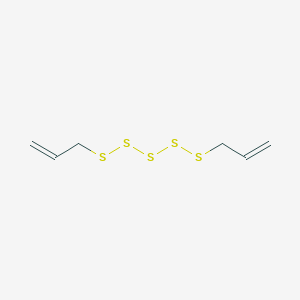
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
